N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-2-31-18-9-7-17(8-10-18)25-20(28)14-26-19-11-12-32-21(19)22(29)27(23(26)30)13-15-3-5-16(24)6-4-15/h3-12,21H,2,13-14H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKONLGHVEBRM-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with an ethoxyphenyl and a fluorophenyl group. Its molecular formula is C₁₈H₁₈FNO₃S, and it has a molecular weight of approximately 341.40 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay is commonly used to evaluate cell viability, demonstrating that these compounds can reduce viability significantly at micromolar concentrations .
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies on related thieno derivatives have revealed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating moderate to strong inhibitory effects . Such enzyme inhibition is crucial for developing treatments for neurodegenerative diseases.
The proposed mechanism involves interaction with specific amino acids in the binding sites of target enzymes or receptors. For instance, the fluorine atom's electron-withdrawing effect enhances binding affinity and selectivity towards biological targets. Molecular docking studies suggest that the compound can form stable complexes with proteins involved in cancer proliferation and neurodegenerative pathways .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of thieno[3,2-d]pyrimidine derivatives, including this compound. Results showed an EC₅₀ value below 10 μM against several tumor cell lines, indicating potent cytotoxicity. The compound induced apoptosis via caspase activation pathways .
Study 2: Neuroprotective Effects
In another study focused on neuroprotection, derivatives were tested for their ability to inhibit AChE activity. The results indicated that certain modifications to the thieno structure improved inhibitory potency against AChE compared to standard drugs like donepezil .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues by Core Heterocycle
Thieno[3,2-d]pyrimidine Derivatives
Structural Insights :
- The target compound’s ethoxyphenyl group likely improves aqueous solubility compared to methylthio substituents in Compound 265.
- Fluorophenyl groups are conserved across both compounds, suggesting their importance in target binding .
Pyrido[2,3-d]pyrimidine Derivatives
Comparison :
- Both compounds utilize ethoxyphenyl groups, but the target lacks the trifluoromethoxy moiety, which may reduce metabolic resistance .
Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., chromenone in ) increase melting points but reduce solubility .
- Ethoxyphenyl groups balance solubility and lipophilicity better than nitro or hydroxyphenyl substituents .
Q & A
Basic: What are the recommended synthetic routes and critical optimization parameters for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Alkylation/Substitution : Introducing the 4-fluorobenzyl group at position 3 of the pyrimidine ring using potassium carbonate as a base in acetone or DMF .
- Acetamide Coupling : Reacting the intermediate with N-(4-ethoxyphenyl)acetamide via nucleophilic substitution or amide bond formation .
Optimization Parameters :- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : Phase-transfer catalysts may improve yields in heterocyclic ring formation .
Basic: Which spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl, fluorobenzyl) and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]+ for C24H21FN3O3S: 458.12) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) from the dioxopyrimidine and acetamide moieties .
Basic: How can researchers assess the compound’s biological activity in preliminary studies?
Methodological Answer:
- In Vitro Assays :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Compare with structurally similar compounds (e.g., 3-chlorophenyl analogs) to identify substituent-driven activity trends .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates; molecular docking can predict binding affinity to active sites .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Solubility Differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent interference .
- Substituent Effects : Compare activity of analogs (e.g., 4-fluorobenzyl vs. 3-chlorophenyl derivatives) to isolate the role of specific groups .
- Assay Variability : Validate results across multiple cell lines or enzymatic models (e.g., kinase panels) .
Advanced: What computational strategies elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2. Prioritize binding poses with hydrogen bonds to the dioxopyrimidine core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Corrogate substituent electronegativity (e.g., fluorine) with bioactivity using partial least squares regression .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with pyrido[3,2-d]pyrimidine or pyrrolo[3,2-d]pyrimidine cores to evaluate scaffold specificity .
- Substituent Variation : Replace 4-ethoxyphenyl with nitro or acetyl groups to probe electronic effects on activity .
- Bioisosteric Replacement : Swap the fluorobenzyl group with chlorobenzyl or methoxybenzyl to assess steric/electronic contributions .
Advanced: What strategies mitigate poor solubility in pharmacological assays?
Methodological Answer:
- Formulation Optimization : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .
- Pro-drug Synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety for improved bioavailability .
Advanced: How to prioritize biological targets for this compound?
Methodological Answer:
- Phylogenetic Analysis : Compare with known thienopyrimidine inhibitors (e.g., EGFR, DHFR) using BLAST or Clustal Omega .
- Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog to pull down interacting proteins .
Advanced: How to address discrepancies in synthetic yields across laboratories?
Methodological Answer:
- Reagent Purity : Use freshly distilled DMF and anhydrous potassium carbonate to prevent side reactions .
- Intermediate Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 3:7) or HPLC to isolate bottlenecks .
Advanced: What are key considerations for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to improve heat dissipation .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
